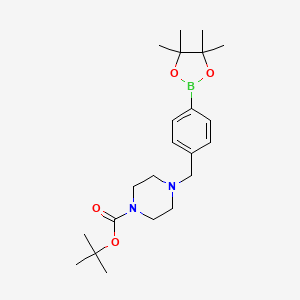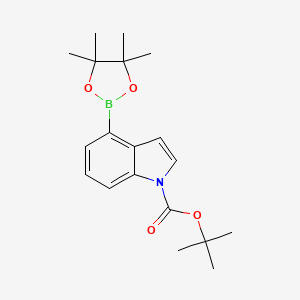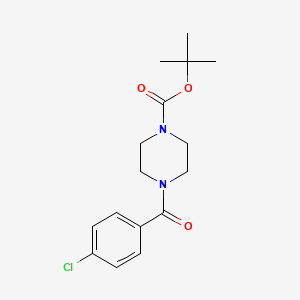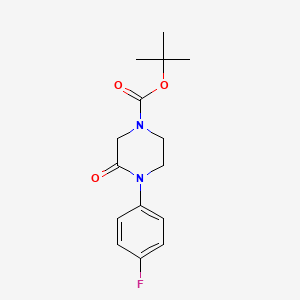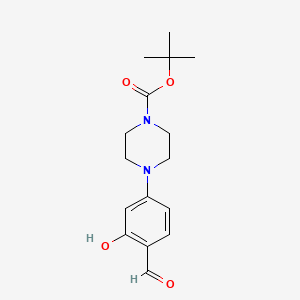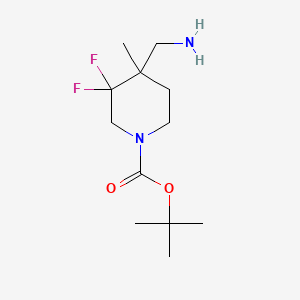![molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9](/img/structure/B592347.png)
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful compound for the preparation of diaminopyrimidines . These diaminopyrimidines are known to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and proliferation.
生化分析
Biochemical Properties
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of diaminopyrimidines. These diaminopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in various cancers . The compound interacts with enzymes involved in the synthesis of these inhibitors, facilitating the formation of the active diaminopyrimidine structure. Additionally, it may interact with other biomolecules involved in the metabolic pathways of cancer cells, contributing to its therapeutic potential.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it can affect cell signaling pathways by inhibiting the activity of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound may also impact gene expression by modulating the activity of transcription factors involved in cell growth and survival. Furthermore, it can alter cellular metabolism by affecting the metabolic pathways that are crucial for cancer cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors that regulate the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of diaminopyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) . The compound interacts with enzymes and cofactors that facilitate the formation of the active diaminopyrimidine structure. Additionally, it may influence metabolic flux and metabolite levels in cancer cells, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution within the body is crucial for its ability to reach and inhibit the epidermal growth factor receptor (EGFR) in cancer cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its ability to interact with the epidermal growth factor receptor (EGFR) and other biomolecules involved in cell signaling and metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple . The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
化学反应分析
Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of diaminopyrimidines, which are potent inhibitors of epidermal growth factor receptor (EGFR) and have applications in cancer treatment .
Industry: In the industrial sector, this compound serves as an intermediate in the production of various chemicals and materials, contributing to the development of new products and technologies .
相似化合物的比较
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
- 7-Azaspiro[3.5]nonane-7-carboxylic acid derivatives
Uniqueness: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
属性
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPHQZPEYFYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-22-9 |
Source


|
| Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
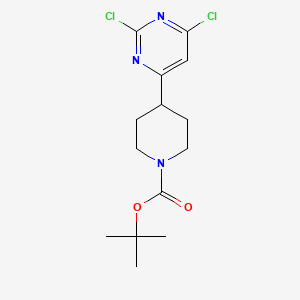
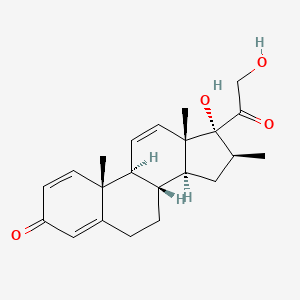
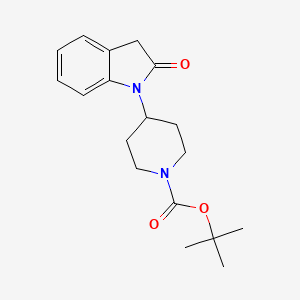
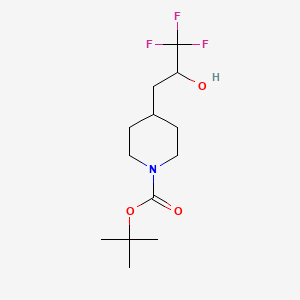
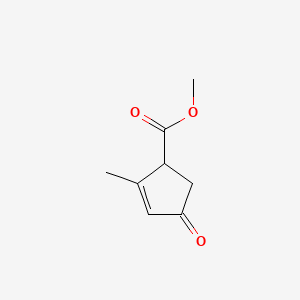
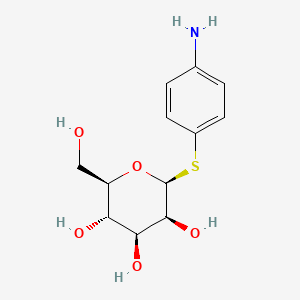
![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/new.no-structure.jpg)
